molecular formula C19H15BrN4O B11981491 3-(4-bromophenyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11981491
M. Wt: 395.3 g/mol
InChI Key: PXKJGZWIJWLJLG-HJETYCPDSA-N
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Description

3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group, a phenylpropenylidene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the condensation of the pyrazole derivative with cinnamaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromocinnamaldehyde: Shares the bromophenyl group and is used as an intermediate in organic synthesis.

    (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one: Similar structure with potential neuroprotective effects.

    (E)-3-(4-bromophenyl)propenal: Another compound with a bromophenyl group, used in various chemical reactions.

Uniqueness

3-(4-bromophenyl)-N’-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring, a bromophenyl group, and a phenylpropenylidene group

Properties

Molecular Formula

C19H15BrN4O

Molecular Weight

395.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15BrN4O/c20-16-10-8-15(9-11-16)17-13-18(23-22-17)19(25)24-21-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,22,23)(H,24,25)/b7-4+,21-12+

InChI Key

PXKJGZWIJWLJLG-HJETYCPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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